molecular formula C49H58F3NO17S B12295587 3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B12295587
M. Wt: 1022.0 g/mol
InChI Key: LEIDMEYXCJONDS-UHFFFAOYSA-N
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Description

The compound “3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate” is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, acylation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control the reaction parameters. Industrial production also emphasizes safety and environmental considerations, ensuring that the process adheres to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, influencing biological processes at the molecular level. The exact mechanism may vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • 3,5-Di-tert-butyl-4-hydroxytoluene
  • 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone

Uniqueness

Compared to similar compounds, “3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate” stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C49H58F3NO17S

Molecular Weight

1022.0 g/mol

IUPAC Name

3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C49H58F3NO17S/c1-25-30(65-41(58)36-34(28-18-14-12-15-19-28)53(45(9,10)68-36)42(59)69-43(4,5)6)23-48(60)39(66-40(57)29-20-16-13-17-21-29)37-46(11,38(56)35(64-26(2)54)33(25)44(48,7)8)31(70-71(61,62)49(50,51)52)22-32-47(37,24-63-32)67-27(3)55/h12-21,30-32,34-37,39,60H,22-24H2,1-11H3

InChI Key

LEIDMEYXCJONDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C

Origin of Product

United States

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